molecular formula C13H18N2O2 B14609273 N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea CAS No. 61090-62-8

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea

Cat. No.: B14609273
CAS No.: 61090-62-8
M. Wt: 234.29 g/mol
InChI Key: FSEQZHNLLNGWHR-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzofuran ring fused with a urea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea typically involves the reaction of 2,3-dihydro-1-benzofuran-4-amine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form corresponding benzofuranones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzofuranones

    Reduction: Dihydro derivatives

    Substitution: Various substituted urea derivatives

Scientific Research Applications

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide
  • 4-tert-Butyl-2-(5-tert-butyl-2-oxo-2,3-dihydro-1-benzofuran-3-yl)phenyl 3,5-di-tert-butyl-4-hydroxybenzoate

Uniqueness

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-4-yl)urea is unique due to its specific substitution pattern and the presence of both benzofuran and urea functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

61090-62-8

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-tert-butyl-1-(2,3-dihydro-1-benzofuran-4-yl)urea

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)15(12(14)16)10-5-4-6-11-9(10)7-8-17-11/h4-6H,7-8H2,1-3H3,(H2,14,16)

InChI Key

FSEQZHNLLNGWHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=C2CCOC2=CC=C1)C(=O)N

Origin of Product

United States

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